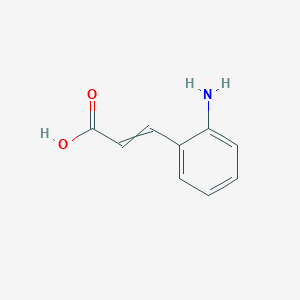

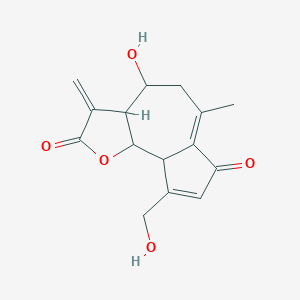

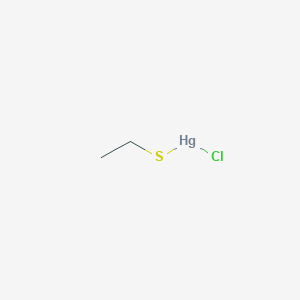

![molecular formula C10H8N4S B167466 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 10136-64-8](/img/structure/B167466.png)

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

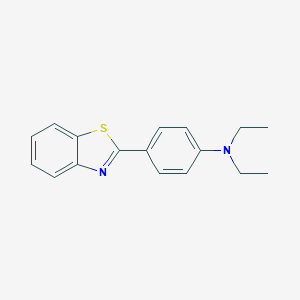

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical compound with the CAS Number: 10136-64-8 . It has a molecular weight of 216.27 . The IUPAC name for this compound is 6-phenylimidazo [2,1-b] [1,3,4]thiadiazol-2-ylamine .

Molecular Structure Analysis

The InChI code for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is 1S/C10H8N4S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H, (H2,11,13) .Physical And Chemical Properties Analysis

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a powder with a melting point of 194-195°C .Applications De Recherche Scientifique

Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma

Specific Scientific Field

This research falls under the field of Medical Oncology .

Summary of the Application

A new series of imidazo[2,1-b][1,3,4]thiadiazole derivatives was synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells .

Methods of Application or Experimental Procedures

The compounds were tested on three pre-clinical models of PDAC cells, including SUIT-2, Capan-1, and Panc-1 . The antiproliferative activity was determined using the half maximal inhibitory concentration (IC50) and the migration rate of the cells was evaluated using the scratch wound-healing assay .

Results or Outcomes

Compounds 9c and 9l showed relevant in vitro antiproliferative activity on all three pre-clinical models with IC50 ranging from 5.11 to 10.8 µM . In addition, compound 9c significantly inhibited the migration rate of SUIT-2 and Capan-1 cells .

EGFR Targeting Anticancer Agents

Specific Scientific Field

This research is also in the field of Medical Oncology .

Summary of the Application

This study focuses on the preparation and anti-cancer activity of novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds .

Methods of Application or Experimental Procedures

The synthesized benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds were evaluated for their anticancer activity against MCF-7 and A549 cell lines using the MTT assay . The compounds were also screened with in silico molecular docking studies .

Results or Outcomes

Compounds Vb, Vd, and Vh exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . Molecular docking studies showed that these compounds had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .

Antifungal Agents

Specific Scientific Field

This research falls under the field of Medical Mycology .

Summary of the Application

New benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides, 4-alkyl-1-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides, 2-aryl-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinones, and 3-alkyl-2-(((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinones were synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated for antifungal activity against three dermatophyte strains .

Methods of Application or Experimental Procedures

The synthesized compounds were evaluated for their antifungal activity against three dermatophyte strains .

Results or Outcomes

The results of the antifungal activity evaluation are not provided in the available information .

Antimicrobial Agents

Specific Scientific Field

This research is in the field of Medical Microbiology .

Summary of the Application

A series of new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungi .

Methods of Application or Experimental Procedures

The synthesized N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were evaluated for their in vitro antimicrobial activity against various bacteria and fungi .

Results or Outcomes

The results of the antimicrobial activity evaluation are not provided in the available information .

Antitubercular Agents

Specific Scientific Field

This research falls under the field of Medical Microbiology .

Summary of the Application

New benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazides, 4-alkyl-1-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides, 2-aryl-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinones, and 3-alkyl-2-(((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinones were synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated for antitubercular activity .

Methods of Application or Experimental Procedures

The synthesized compounds were evaluated for their antitubercular activity .

Results or Outcomes

The results of the antitubercular activity evaluation are not provided in the available information .

Industrial Applications

Specific Scientific Field

This research is in the field of Industrial Chemistry .

Summary of the Application

Imidazo[2,1-b][1,3,4]thiadiazoles and their derivatives have been used in various industries, such as dye, herbicide, and insecticide production .

Methods of Application or Experimental Procedures

The synthesized imidazo[2,1-b][1,3,4]thiadiazoles and their derivatives were used in the production of dyes, herbicides, and insecticides .

Results or Outcomes

The results of the industrial applications are not provided in the available information .

Orientations Futures

Research on imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine, has shown promising results in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Future studies may focus on expanding the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives and understanding the relationship between the biological activity of these compounds and their structures .

Propriétés

IUPAC Name |

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINLJMMDZLYSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348964 |

Source

|

| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |

CAS RN |

10136-64-8 |

Source

|

| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.